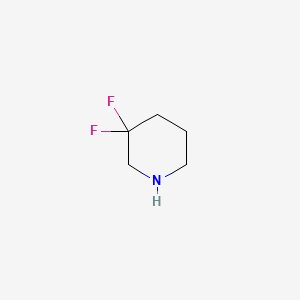

3,3-Difluoropiperidine

概要

説明

3,3-Difluoropiperidine is a chemical compound with the molecular formula C5H9F2N . It is used as a building block in the synthesis of various substances, including triazole substituted prolyl difluoropyrrolidines, potential inhibitors of dipeptidyl peptidase-4, and dual leucine zipper kinase (DLK) inhibitors .

Synthesis Analysis

Synthetic strategies toward 4-substituted 3,3-difluoropiperidines have been evaluated. The synthesis of 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines was achieved via 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder, followed by borane reduction .

Molecular Structure Analysis

The molecular structure of 3,3-Difluoropiperidine is characterized by the presence of two fluorine atoms and one nitrogen atom in its structure . The InChI representation of the molecule is InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2 .

Chemical Reactions Analysis

3,3-Difluoropiperidine can undergo a variety of chemical reactions. For instance, it has been used in the formation of all-cis-(multi)fluorinated piperidines through a dearomatization–hydrogenation process .

Physical And Chemical Properties Analysis

3,3-Difluoropiperidine has a molecular weight of 121.13 g/mol . It has a topological polar surface area of 12 Ų and a complexity of 82.5 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 121.07030562 g/mol .

科学的研究の応用

Synthesis of 4-Substituted 3,3-Difluoropiperidines

The compound 3,3-Difluoropiperidine is used in the synthesis of 4-substituted 3,3-difluoropiperidines . The synthetic strategies involve the addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by borane reduction of the cyano substituent, lactamization, and reduction of the lactam .

Production of Fluorinated γ-Amino Acid

3,3-Difluoropiperidine is used in the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated γ-amino acid . This fluorinated γ-amino acid has potential applications as a GABAA γ agonist .

Building Block in Medicinal Chemistry

4-Benzyloxy-3,3-difluoropiperidine, which can be prepared using a methodology similar to the one mentioned above, is converted to N-protected 3,3-difluoro-4,4-dihydroxypiperidine . This compound has high potential as a building block in medicinal chemistry .

Conformational Behavior Study

The conformational behavior of fluorinated compounds like 3,3-Difluoropiperidine is studied to expand the current molecular design toolbox . Understanding these behaviors can facilitate drug discovery efforts .

Drug Lead Candidates

The incorporation of fluorine into drug lead candidates is a powerful strategy to improve their pharmacokinetic and physicochemical properties . The high C@F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .

Design of Highly Polar Compounds

A striking feature of fluorine substitution is its impact on the relative orientation of a C@F bond when incorporated into aliphatic carbocyclic and acyclic systems . This allows for the design of highly polar compounds .

Safety and Hazards

3,3-Difluoropiperidine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

作用機序

Target of Action

It is known that fluorinated piperidines are of high interest as building blocks in medicinal chemistry .

Mode of Action

The unique properties of fluorine as a substituent in organic compounds have an undisputed effect on their bioactivity .

Biochemical Pathways

The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .

Pharmacokinetics

The high c-f bond energy increases metabolic stability .

Result of Action

The electronic effects of fluorine allow for modification of critical properties such as the pka .

Action Environment

A fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .

特性

IUPAC Name |

3,3-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGQPXQDNUHUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374289 | |

| Record name | 3,3-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoropiperidine | |

CAS RN |

363179-66-2 | |

| Record name | 3,3-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

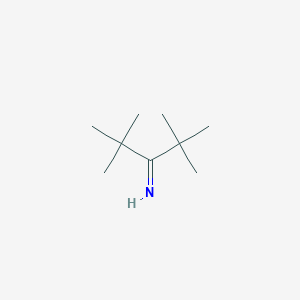

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

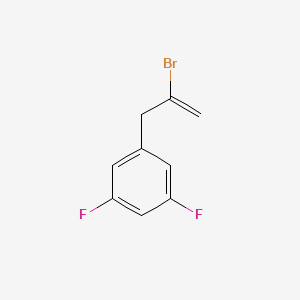

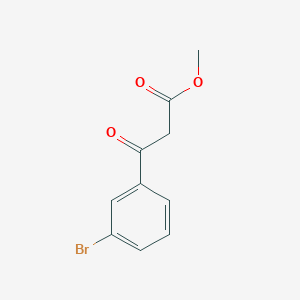

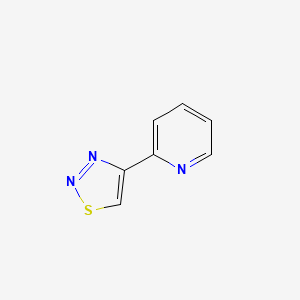

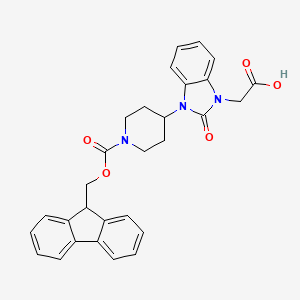

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to access 3,3-difluoropiperidines?

A: Several synthetic routes have been developed, each with its own advantages. One common strategy involves using ethyl bromodifluoroacetate as a starting material. [, ] This approach, often involving a 1,4-addition to acrylonitriles followed by reduction and cyclization steps, allows for the incorporation of various substituents at the 4-position of the piperidine ring. [] Another method utilizes δ-chloro-α,α-difluoroimines, which undergo hydride reduction and intramolecular cyclization to yield the desired 3,3-difluoropiperidines. [] This method highlights the versatility of different starting materials and synthetic pathways for accessing these valuable compounds.

Q2: Why is there significant interest in synthesizing 3,3-difluoropiperidine derivatives, particularly those with substitutions at the 4- and 5-positions?

A: Introducing substituents at the 4- and 5-positions of the 3,3-difluoropiperidine scaffold allows for fine-tuning the physicochemical and pharmacological properties of the resulting compounds. [, ] This is crucial in medicinal chemistry for optimizing drug-target interactions, potency, selectivity, and ultimately, therapeutic efficacy. For instance, the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, highlights the potential of these derivatives as building blocks for peptidomimetics. [] Similarly, the development of a potent phosphodiesterase 2A (PDE2A) inhibitor incorporating a functionalized 3,3-difluoropiperidine scaffold showcases the value of this strategy in drug discovery. []

Q3: What makes 3,3-difluoropiperidine a useful building block in medicinal chemistry compared to non-fluorinated piperidine?

A: The incorporation of fluorine atoms into organic molecules, particularly in place of hydrogen atoms, can significantly alter their chemical and biological properties. [, ] Fluorine's small size, high electronegativity, and strong carbon-fluorine bond contribute to these changes. Specifically, in 3,3-difluoropiperidine, the fluorine atoms can influence:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)